2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI)
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Overview
Description
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) is an organic compound that features a pyridine ring attached to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) typically involves the reaction of pyridine derivatives with propenol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a propenol precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and platelet aggregation inhibitory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal applications, the compound may interact with receptors or enzymes involved in blood pressure regulation or platelet aggregation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) is unique due to its specific structural configuration and the presence of both a pyridine ring and a propenol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(Z)-3-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2- |
InChI Key |
RSFCHWDTMRVOJD-RQOWECAXSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\CO |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO |
Origin of Product |
United States |
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